N-cyclopentyl-N-(3,3,3-trifluoropropyl)pyrazolo[1,5-b]pyridazine-3-carboxamide
Description
N-cyclopentyl-N-(3,3,3-trifluoropropyl)pyrazolo[1,5-b]pyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridazine derivatives. This compound is characterized by the presence of a cyclopentyl group, a trifluoropropyl group, and a pyrazolo[1,5-b]pyridazine core. The trifluoropropyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Properties
IUPAC Name |
N-cyclopentyl-N-(3,3,3-trifluoropropyl)pyrazolo[1,5-b]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O/c16-15(17,18)7-9-21(11-4-1-2-5-11)14(23)12-10-20-22-13(12)6-3-8-19-22/h3,6,8,10-11H,1-2,4-5,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFPHOCRLUHTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCC(F)(F)F)C(=O)C2=C3C=CC=NN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-(3,3,3-trifluoropropyl)pyrazolo[1,5-b]pyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-b]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-b]pyridazine ring system.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the pyrazolo[1,5-b]pyridazine intermediate.
Addition of the Trifluoropropyl Group: The trifluoropropyl group is incorporated via a radical trifluoromethylation reaction, using reagents such as trifluoromethyl iodide and a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-(3,3,3-trifluoropropyl)pyrazolo[1,5-b]pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.
Scientific Research Applications
N-cyclopentyl-N-(3,3,3-trifluoropropyl)pyrazolo[1,5-b]pyridazine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-(3,3,3-trifluoropropyl)pyrazolo[1,5-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s binding affinity and selectivity towards these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-N-(3,3,3-trifluoropropyl)pyrazolo[3,4-b]pyridine-3-carboxamide
- N-cyclopentyl-N-(3,3,3-trifluoropropyl)pyrazolo[4,3-e][1,2,4]triazine-3-carboxamide
Uniqueness
N-cyclopentyl-N-(3,3,3-trifluoropropyl)pyrazolo[1,5-b]pyridazine-3-carboxamide stands out due to its specific structural features, such as the pyrazolo[1,5-b]pyridazine core and the trifluoropropyl group. These features confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
